molecular formula C22H16FN5O3S2 B2493999 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 923202-49-7

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2493999
CAS No.: 923202-49-7
M. Wt: 481.52
InChI Key: HAVUGFLTXVFOGS-UHFFFAOYSA-N
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Description

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H16FN5O3S2 and its molecular weight is 481.52. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Apoptotic Effects

  • Triazole-Oxadiazoles Synthesis : Studies have shown that triazole-oxadiazole compounds, similar in structure to the compound , possess significant antifungal and apoptotic activities against various Candida species. These compounds have been found non-toxic to healthy cells at tested concentrations (Çavușoğlu et al., 2018).

Anticancer Agents

  • Thiazole Derivatives as Anticancer Agents : Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides revealed promising anticancer activity, especially against human lung adenocarcinoma cells. These compounds induced apoptosis in cancer cells, demonstrating their potential as anticancer agents (Evren et al., 2019).

Antimicrobial and Antibacterial Activities

  • Novel Triazole Derivatives : Research into 3,4,5-trisubstituted 1,2,4-triazole derivatives, which share structural similarities with the compound , showed significant antimicrobial activities against various bacteria and fungi (Yurttaş et al., 2020).
  • Antimicrobial Activity of Sulphonamide Derivatives : Studies on 2-bromo-N-(phenylsulfonyl)acetamide derivatives revealed potent antimicrobial activities, suggesting the potential of similar acetamide compounds in antimicrobial applications (Fahim & Ismael, 2019).

Anti-Inflammatory Activity

  • Novel Acetamide Derivatives : Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, highlighting the potential of similar compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Histamine H3 Receptor Inverse Agonist

  • Novel Pyridazin-3-One Derivatives : A study on pyridazin-3-one derivatives as histamine H3 receptor antagonists/inverse agonists revealed their potential in treating attentional and cognitive disorders (Hudkins et al., 2011).

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O3S2/c1-13-21(33-22(24-13)14-5-7-15(23)8-6-14)18-9-10-20(27-26-18)32-12-19(29)25-16-3-2-4-17(11-16)28(30)31/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVUGFLTXVFOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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